2-Fluoro-4-methoxyphenyl chlorothioformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxyphenyl chlorothioformate is an organic compound with the molecular formula C8H6ClFO2S It is a derivative of phenyl chlorothioformate, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxyphenyl chlorothioformate typically involves the reaction of 2-fluoro-4-methoxyphenol with thiophosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Fluoro-4-methoxyphenol+Thiophosgene→2-Fluoro-4-methoxyphenyl chlorothioformate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction parameters and minimizing the handling of hazardous reagents like thiophosgene.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxyphenyl chlorothioformate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorothioformate group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-fluoro-4-methoxyphenol and carbon dioxide.
Reduction: Reduction reactions can convert the chlorothioformate group to a thiol or alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Carbamates, esters, or thioesters.
Hydrolysis: 2-Fluoro-4-methoxyphenol and carbon dioxide.
Reduction: Corresponding thiol or alcohol derivatives.
Scientific Research Applications
2-Fluoro-4-methoxyphenyl chlorothioformate has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, by forming carbamate or ester linkages.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxyphenyl chlorothioformate involves the reactivity of the chlorothioformate group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can react with nucleophilic amino acid residues in proteins, leading to the formation of stable carbamate or ester linkages.
Comparison with Similar Compounds
Similar Compounds
Phenyl Chlorothioformate: The parent compound without the fluorine and methoxy substituents.
2-Fluorophenyl Chlorothioformate: Lacks the methoxy group.
4-Methoxyphenyl Chlorothioformate: Lacks the fluorine atom.
Uniqueness
2-Fluoro-4-methoxyphenyl chlorothioformate is unique due to the presence of both the fluorine and methoxy substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions. The fluorine atom can enhance the electrophilicity of the chlorothioformate group, while the methoxy group can provide steric and electronic effects that modulate the compound’s behavior in different environments.
Properties
Molecular Formula |
C8H6ClFO2S |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
O-(2-fluoro-4-methoxyphenyl) chloromethanethioate |
InChI |
InChI=1S/C8H6ClFO2S/c1-11-5-2-3-7(6(10)4-5)12-8(9)13/h2-4H,1H3 |
InChI Key |
JFDPDDOSPQJXEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(=S)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.